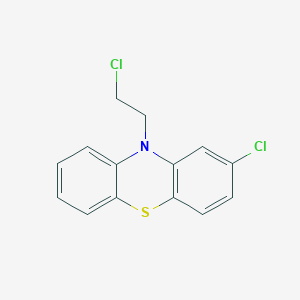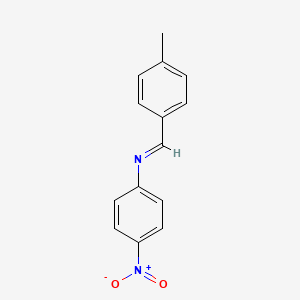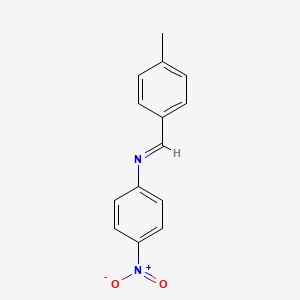
Carbonic acid, ethyl 3,5-dimethylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-xylyl carbonate: is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.232 g/mol It is a carbonate ester derived from 3,5-dimethylphenol (xylenol) and ethyl chloroformate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3,5-xylyl carbonate can be synthesized through the reaction of 3,5-dimethylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester bond .
Industrial Production Methods: While specific industrial production methods for ethyl 3,5-xylyl carbonate are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3,5-xylyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3,5-dimethylphenol and ethanol.
Transesterification: It can react with other alcohols to form different carbonate esters.
Substitution Reactions: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Substitution: Alkyl or aryl halides in the presence of a base.
Major Products Formed:
Hydrolysis: 3,5-dimethylphenol and ethanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution: Substituted carbonate esters with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,5-xylyl carbonate has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 3,5-xylyl carbonate primarily involves its reactivity as a carbonate ester. It can act as a carbonyl source in various chemical reactions, facilitating the formation of new carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Vergleich Mit ähnlichen Verbindungen
Methyl 3,5-xylyl carbonate: Similar structure but with a methyl group instead of an ethyl group.
Propyl 3,5-xylyl carbonate: Similar structure but with a propyl group instead of an ethyl group.
Butyl 3,5-xylyl carbonate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: Ethyl 3,5-xylyl carbonate is unique due to its specific reactivity and the balance between its hydrophobic and hydrophilic properties, making it suitable for various applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
26177-58-2 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(3,5-dimethylphenyl) ethyl carbonate |
InChI |
InChI=1S/C11H14O3/c1-4-13-11(12)14-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
WEUBQPZGDAHPLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC1=CC(=CC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B11951642.png)





![4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11951694.png)



![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)
![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)


